molecular formula C14H24ClN B1381519 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl CAS No. 1803585-84-3

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl

Cat. No. B1381519
CAS RN: 1803585-84-3
M. Wt: 241.8 g/mol
InChI Key: HRXDYHSWZWEVQG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride (1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl) is a synthetic organic compound belonging to the tert-butylphenyl group of compounds. It is a white crystalline solid with a molecular weight of 256.7 g/mol. 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl is used as a pharmaceutical intermediate and is used in a variety of research applications.

Scientific Research Applications

DNA/Protein Binding and Anticancer Activity

  • Synthesis and Biological Activities : Schiff base ligands related to 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl and their cyclometalated Rh(III) and Ir(III) complexes have been synthesized. These compounds show efficient binding with calf thymus DNA and bovine serum albumin, suggesting potential applications in DNA/protein interactions and anticancer activities. The compounds' structure and interactions have been thoroughly characterized, providing insights into their potential therapeutic applications (Mukhopadhyay et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Amine derivatives, similar in structure to 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl, have shown effectiveness as corrosion inhibitors for mild steel in an acidic medium. This suggests potential applications in industrial settings where corrosion resistance is crucial. The efficiency of these inhibitors is influenced by the presence of different substituent groups, highlighting the importance of molecular structure in their performance (Boughoues et al., 2020).

Chemical Analysis and Material Science

  • Analytical Chemistry Applications : Studies have highlighted potential pitfalls in using certain related compounds as matrices in MALDI TOF MS analysis, especially for compounds containing amino groups. This research provides crucial information for accurate chemical analysis and interpretation of data, suggesting careful consideration of matrix selection based on the chemical nature of the compounds being analyzed (Lou et al., 2010).

Molecular Dynamics and Adsorption Studies

  • Adsorption Mechanism and Molecular Dynamics : The adsorption behavior of similar amine derivatives on metal surfaces in aggressive environments has been studied using molecular dynamics simulation and density functional theory. This research offers insights into the molecular-level interactions and mechanisms of corrosion inhibition, potentially guiding the development of more effective corrosion inhibitors (Boughoues et al., 2020).

Industrial Applications

  • Industrial Processing and Catalysis : The compound and its related derivatives have been implicated in various industrial processes, including catalytic alkylation and the synthesis of complex molecules. This research indicates potential applications in synthetic chemistry and industrial manufacturing processes (Qian et al., 2011).

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5;/h6-10,13H,15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDYHSWZWEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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